1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one involves several steps. One common synthetic route includes the protection of hydroxyl groups, followed by the formation of the pyrimidine ring and subsequent deprotection . Industrial production methods often involve the use of advanced techniques such as chromatography and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of nucleic acid metabolism and the development of nucleoside analogs.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis . It acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . This inhibition can lead to the disruption of cellular processes and has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .
Comparison with Similar Compounds
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one is similar to other pyrimidine nucleosides such as uridine and cytidine . its unique structural features, such as the methoxy group at the 4-position of the oxolan ring, distinguish it from these compounds . This structural difference can lead to variations in its chemical reactivity and biological activity .
Similar Compounds
Properties
Molecular Formula |
C10H14N2O5 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-16-8-6(5-13)17-9(7(8)14)12-4-2-3-11-10(12)15/h2-4,6-9,13-14H,5H2,1H3/t6-,7-,8-,9-/m1/s1 |
InChI Key |
FOSCQSAFUOMRCQ-FNCVBFRFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC=NC2=O)CO |
Canonical SMILES |
COC1C(OC(C1O)N2C=CC=NC2=O)CO |
Origin of Product |
United States |
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